molecular formula C19H21F4N3O4 B2469024 1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097925-36-3

1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2469024
CAS No.: 2097925-36-3
M. Wt: 431.388
InChI Key: QCOGYXRNJJCXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21F4N3O4 and its molecular weight is 431.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Behavior and Bioorthogonal Chemistry Applications

Research has been conducted on the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties. These compounds exhibit strong UV-Vis absorptions and high quantum yields, making them promising for applications in bioorthogonal chemistry due to their potential utility in fluorescent labeling and imaging within biological systems without compromising fluorescence in water (Garre et al., 2019).

Molecular Design for Antidepressant and Anxiolytic Applications

Another study focused on the synthesis and evaluation of derivatives of imidazolidine-2,4-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These findings suggest potential applications in developing antidepressant and anxiolytic drugs, highlighting the chemical's utility in molecular modeling and drug design (Zagórska et al., 2016).

Anticancer Activity

Research into N-substituted indole derivatives of thiazolidine-2,4-dione revealed potential anticancer activities, particularly against the MCF-7 human breast cancer cell line. This demonstrates the compound's relevance in designing new anticancer agents and understanding the molecular basis of their activity (Kumar & Sharma, 2022).

ABCB1 Efflux Pump Inhibitory Action for Cancer Treatment

The study on the pharmacophoric features of imidazolidin-2,4-dione derivatives revealed potent inhibitory action on the ABCB1 efflux pump, a crucial target in overcoming multidrug resistance in cancer therapy. This highlights the compound's application in enhancing the efficacy of chemotherapy by inhibiting drug efflux from cancer cells (Żesławska et al., 2019).

Structural and Molecular Synthesis Applications

Studies on the synthesis and spatial structure of methyl substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones shed light on the stereochemical composition and spatial structure of these compounds. This research provides valuable insights into the molecular design and synthesis of compounds with potential therapeutic applications (Unkovskii et al., 1994).

Properties

IUPAC Name

1-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F4N3O4/c1-12(30-15-5-3-2-4-14(15)20)17(28)24-8-6-13(7-9-24)25-10-16(27)26(18(25)29)11-19(21,22)23/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOGYXRNJJCXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.